N-[1-(4-bromophenyl)ethyl]acetamide

Catalog No.
S798661
CAS No.
92520-16-6
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-bromophenyl)ethyl]acetamide

CAS Number

92520-16-6

Product Name

N-[1-(4-bromophenyl)ethyl]acetamide

IUPAC Name

N-[1-(4-bromophenyl)ethyl]acetamide

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)

InChI Key

DRRCKKJEBGEBGR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C

N-[1-(4-Bromophenyl)ethyl]acetamide, also known by its product code SDA52016, is a research chemical used as a ligand in asymmetric hydrogenation reactions []. As a ligand, it binds to a metal catalyst, enhancing its ability to selectively convert a substrate molecule from one form (enantiomer) to another.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental organic reaction in which a molecule with a double bond (alkene) is converted to a saturated molecule (alkane) with the addition of hydrogen (H2). However, alkenes often exist as mirror-image forms (enantiomers). Asymmetric hydrogenation aims to selectively produce one enantiomer over the other [].

N-[1-(4-bromophenyl)ethyl]acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl chain and an acetamide functional group. The molecular formula for this compound is C11H12BrN, and it has a molecular weight of approximately 252.12 g/mol. Its structure can be visualized as follows:

text
Br |C6H4-CH(CH3)-C(=O)NH2

  • Amides

    While some amides can be irritants, most are relatively non-toxic [].

  • Bromophenyl Compounds

    Brominated aromatic compounds can vary in toxicity. It is advisable to handle any unknown compound with caution and consult with a safety professional before handling it in a laboratory setting [].

Typical of acetamides and aryl compounds. Notably, it can undergo:

  • Acylation Reactions: The acetamide group can be modified through acylation, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to form secondary amines or alcohols under appropriate conditions.
  • Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, providing pathways for synthesizing more complex molecules .

Research indicates that N-[1-(4-bromophenyl)ethyl]acetamide exhibits various biological activities. Compounds with similar structures have shown potential as:

  • Anticancer Agents: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: Studies have reported that certain analogs possess antimicrobial activity against various pathogens .
  • Ligands in Drug Development: This compound may serve as a ligand in asymmetric hydrogenation reactions, contributing to the development of pharmaceuticals.

The synthesis of N-[1-(4-bromophenyl)ethyl]acetamide can be achieved through several methods:

  • Direct Acylation: The compound can be synthesized by reacting 1-(4-bromophenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a base.
  • Reductive Acetylation: Another approach involves the reduction of 1-(4-bromophenyl)ethanone followed by acetylation to yield N-[1-(4-bromophenyl)ethyl]acetamide .
  • Ultrasound-Assisted Synthesis: Recent studies suggest that ultrasound-assisted methods can enhance yields and reduce reaction times compared to conventional methods .

N-[1-(4-bromophenyl)ethyl]acetamide has several applications:

  • Research Chemical: It is utilized in laboratories for studying chemical properties and biological interactions.
  • Pharmaceutical Intermediate: This compound may serve as an intermediate in the synthesis of bioactive molecules.
  • Ligand in Catalysis: Its role as a ligand in asymmetric catalysis highlights its importance in synthetic organic chemistry.

Interaction studies involving N-[1-(4-bromophenyl)ethyl]acetamide focus on its binding affinity with various biological targets. Molecular docking studies suggest that this compound interacts favorably with specific receptors or enzymes, indicating potential therapeutic applications. These studies often employ computational modeling alongside experimental validation to elucidate binding mechanisms and affinities .

N-[1-(4-bromophenyl)ethyl]acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N-(4-Bromophenyl)acetamideAcetamideLacks ethylene bridge; simpler structure
1-(4-Bromophenyl)ethanoneKetoneContains a carbonyl group instead of amine
N-[1-(3-bromophenyl)ethyl]acetamideAcetamideVariation in the position of bromine substitution
N-[1-(2-bromophenyl)ethyl]acetamideAcetamideDifferent bromine location affecting reactivity

N-[1-(4-bromophenyl)ethyl]acetamide's unique feature lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological properties compared to its analogs.

XLogP3

2.1

Dates

Modify: 2023-08-15

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